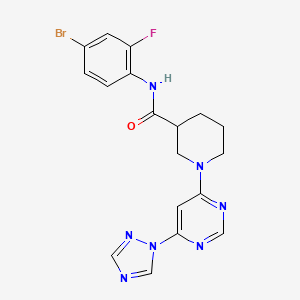

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide

Description

This compound features a pyrimidine core substituted at the 6-position with a 1H-1,2,4-triazole moiety. The pyrimidine ring is linked to a piperidine scaffold via a single bond at the 4-position. The piperidine’s 3-carboxamide group is connected to a 4-bromo-2-fluorophenyl substituent, introducing halogenated aromaticity.

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFN7O/c19-13-3-4-15(14(20)6-13)25-18(28)12-2-1-5-26(8-12)16-7-17(23-10-22-16)27-11-21-9-24-27/h3-4,6-7,9-12H,1-2,5,8H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNSHQZYZHHHQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=C(C=C(C=C4)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the triazole and pyrimidine rings, followed by the coupling of these rings with the piperidine moiety. The general synthetic route can be outlined as follows:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

Coupling with Piperidine: The triazole and pyrimidine rings are then coupled with a piperidine derivative through a nucleophilic substitution reaction, typically using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromine and fluorine positions.

Common Reagents and Conditions

Oxidation: H2O2 in acetic acid (AcOH) or KMnO4 in water.

Reduction: LiAlH4 in tetrahydrofuran (THF) or NaBH4 in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like K2CO3 in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products.

Scientific Research Applications

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs, particularly those targeting specific enzymes or receptors.

Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It can be used as a tool compound to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings may facilitate binding to these targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The piperidine moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituent patterns, and carboxamide linkages. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Heterocyclic Core Variations: Pyrimidine (target compound) vs. pyridazine () alters electronic distribution and steric accessibility. Replacement of triazole with imidazole () removes one nitrogen atom, reducing hydrogen-bonding capacity but retaining aromaticity .

Substituent Effects :

- The 4-bromo-2-fluorophenyl group in the target compound enhances lipophilicity (clogP ~3.5 estimated) compared to the 2-(trifluoromethoxy)phenyl group in (clogP ~2.8). This could influence membrane permeability and target engagement .

- The pyridin-3-ylmethyl group in introduces basicity (pKa ~4.5 for pyridine), which may affect ionization state under physiological conditions .

Carboxamide Linkage: Piperidine-3-carboxamide (target) vs.

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows Suzuki-Miyaura coupling (for pyrimidine-triazole assembly) and carboxamide coupling, as seen in analogous compounds (e.g., , % yield for benzodiazole derivatives) .

- Biological Potential: While explicit activity data for the target compound is absent, structural parallels to kinase inhibitors (e.g., pyrimidine-based scaffolds in ) suggest plausible activity against tyrosine kinases or phosphodiesterases .

- Optimization Opportunities: Replacement of bromine with smaller halogens (e.g., chlorine) or bioisosteres (e.g., cyano) could balance lipophilicity and solubility .

Biological Activity

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

- A triazole ring fused with a pyrimidine moiety.

- A piperidine ring with a carboxamide functional group.

- A bromo-fluoro substituted phenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, which can lead to the disruption of cellular pathways involved in growth and proliferation.

Biological Activity Overview

-

Antimicrobial Activity

- The compound has been evaluated for its antimicrobial properties against various bacterial strains. In studies, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

- The minimum inhibitory concentration (MIC) values for these pathogens ranged from 2.5 to 10 µg/mL, showcasing its potency compared to standard antibiotics .

-

Anticancer Properties

- Research has indicated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values reported were approximately 15 µM for MCF-7 and 20 µM for A549 cells .

- Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways, leading to programmed cell death .

-

Antitubercular Activity

- A study focused on the synthesis of related compounds highlighted the potential antitubercular activity of derivatives similar to this compound. The most active derivatives showed IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis . This suggests that modifications in the structure could enhance its effectiveness against tuberculosis.

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antibacterial | Showed significant inhibition against Gram-positive bacteria with MIC values <10 µg/mL. |

| Study 2 | Anticancer | Induced apoptosis in MCF-7 cells with an IC50 of 15 µM; effective against multiple cancer types. |

| Study 3 | Antitubercular | Demonstrated promising activity against M. tuberculosis with IC50 values <3 µM for derivatives. |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.